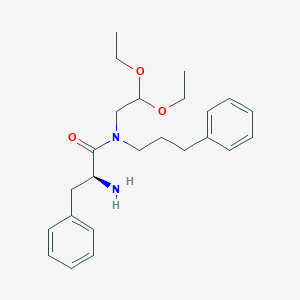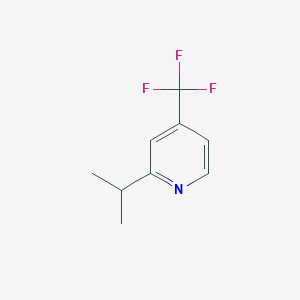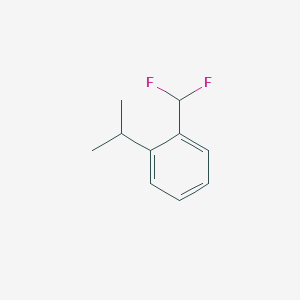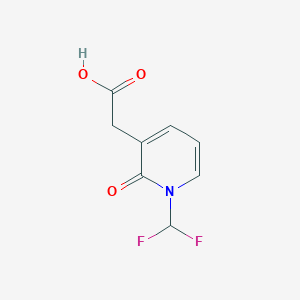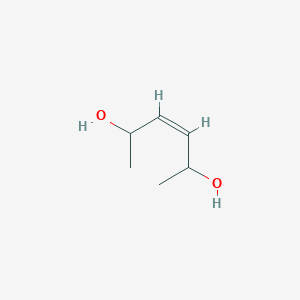![molecular formula C20H20O6S2 B15249345 9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]- CAS No. 506443-23-8](/img/structure/B15249345.png)
9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione is an anthracene-based derivative. Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and as intermediates in the synthesis of dyes and pigments . This particular compound features two 2,3-dihydroxypropylthio groups attached to the anthracene core, which can significantly influence its chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione typically involves the introduction of 2,3-dihydroxypropylthio groups to the anthracene-9,10-dione core. This can be achieved through a series of steps including:
Formation of the Anthracene-9,10-dione Core: This is often synthesized via oxidation of anthracene using reagents such as chromic acid or potassium permanganate.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione involves its redox properties. The compound can undergo oxidation and reduction reactions, which can generate reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: Another anthracene derivative with amino and hydroxy groups.
9,10-Diphenylanthracene: Known for its use in organic light-emitting diodes (OLEDs) and as a fluorescent probe.
Uniqueness
1,5-Bis((2,3-dihydroxypropyl)thio)anthracene-9,10-dione is unique due to the presence of the 2,3-dihydroxypropylthio groups, which impart distinct redox properties and potential for diverse applications in photophysics and photochemistry .
Propiedades
Número CAS |
506443-23-8 |
|---|---|
Fórmula molecular |
C20H20O6S2 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
1,5-bis(2,3-dihydroxypropylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20O6S2/c21-7-11(23)9-27-15-5-1-3-13-17(15)20(26)14-4-2-6-16(18(14)19(13)25)28-10-12(24)8-22/h1-6,11-12,21-24H,7-10H2 |
Clave InChI |
OXTJXKVIEHJVMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)SCC(CO)O)C(=O)C3=C(C2=O)C(=CC=C3)SCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



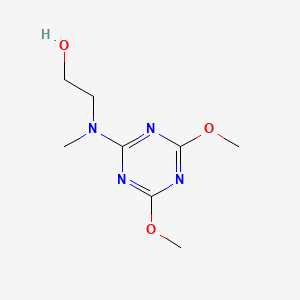
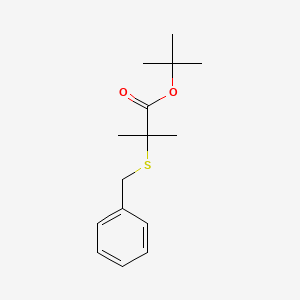




![2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile](/img/structure/B15249299.png)
![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)
